molecular formula C6H6F3N3O2 B13493916 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid

3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid

Cat. No.: B13493916
M. Wt: 209.13 g/mol
InChI Key: BWHMOVVHKJYDBQ-UHFFFAOYSA-N
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Description

3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid is an organic compound that features a trifluoromethyl group attached to a triazole ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid typically involves the cyclocondensation of appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted triazoles and propanoic acids, such as:

Uniqueness

What sets 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid apart is its combination of the trifluoromethyl group and the triazole ring, which imparts unique chemical and physical properties. This combination enhances its stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H6F3N3O2

Molecular Weight

209.13 g/mol

IUPAC Name

3-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]propanoic acid

InChI

InChI=1S/C6H6F3N3O2/c7-6(8,9)5-10-3(11-12-5)1-2-4(13)14/h1-2H2,(H,13,14)(H,10,11,12)

InChI Key

BWHMOVVHKJYDBQ-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C1=NC(=NN1)C(F)(F)F

Origin of Product

United States

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